
2-Chloro-5-propylthiazole-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-5-propylthiazole-4-carboxylic acid is a heterocyclic compound containing a thiazole ring substituted with a chlorine atom at the 2-position, a propyl group at the 5-position, and a carboxylic acid group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-5-propylthiazole-4-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-chloroacetyl chloride with propylamine to form 2-chloro-N-propylacetamide. This intermediate is then cyclized with thiourea under acidic conditions to yield this compound.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance yield and efficiency. The use of automated reactors and optimized reaction conditions can significantly improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-5-propylthiazole-4-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 2-position can be substituted with nucleophiles such as amines or thiols.
Oxidation Reactions: The thiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles like sodium azide or potassium thiocyanate in the presence of a base.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed:
- Substituted thiazoles, sulfoxides, sulfones, and reduced alcohols or aldehydes.
Scientific Research Applications
2-Chloro-5-propylthiazole-4-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting bacterial and fungal infections.
Biological Studies: The compound is used in studies investigating the biological activity of thiazole derivatives.
Industrial Applications: It is employed in the synthesis of agrochemicals and other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 2-Chloro-5-propylthiazole-4-carboxylic acid involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The chlorine and propyl substituents may enhance the compound’s binding affinity and specificity for these targets.
Comparison with Similar Compounds
- 2-Chloro-5-isopropylthiazole-4-carboxylic acid
- 2-Chloro-5-methylthiazole-4-carboxylic acid
- 2-Chloro-5-ethylthiazole-4-carboxylic acid
Comparison: 2-Chloro-5-propylthiazole-4-carboxylic acid is unique due to its specific substituents, which can influence its chemical reactivity and biological activity. Compared to its analogs, the propyl group may confer different steric and electronic properties, affecting the compound’s overall behavior in chemical reactions and biological systems.
Properties
Molecular Formula |
C7H8ClNO2S |
|---|---|
Molecular Weight |
205.66 g/mol |
IUPAC Name |
2-chloro-5-propyl-1,3-thiazole-4-carboxylic acid |
InChI |
InChI=1S/C7H8ClNO2S/c1-2-3-4-5(6(10)11)9-7(8)12-4/h2-3H2,1H3,(H,10,11) |
InChI Key |
INPKEHSNZZYFBU-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(N=C(S1)Cl)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


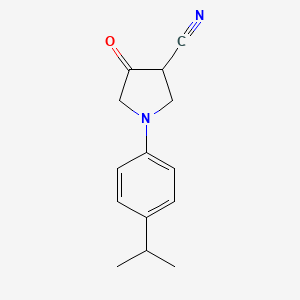
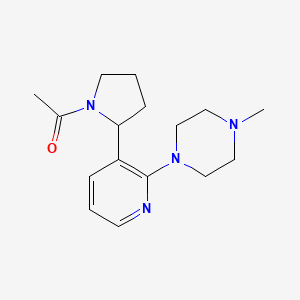

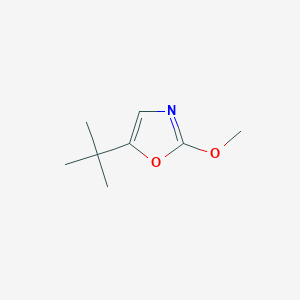
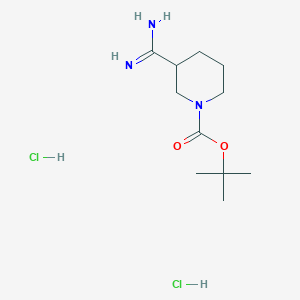
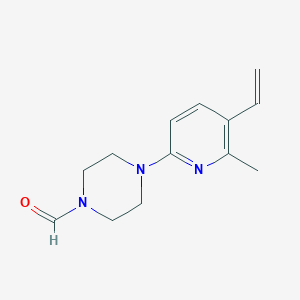
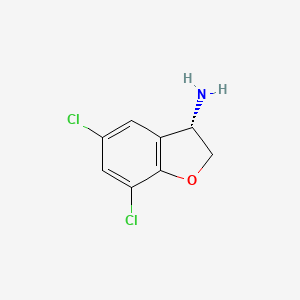
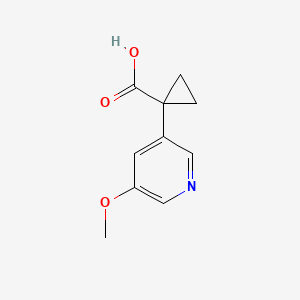

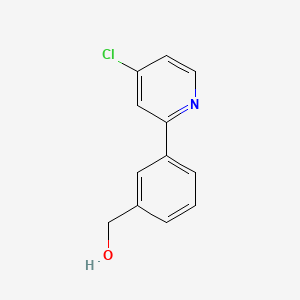
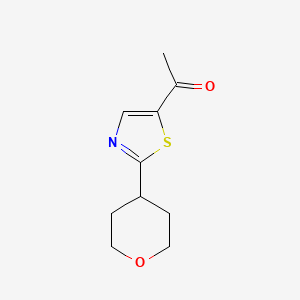
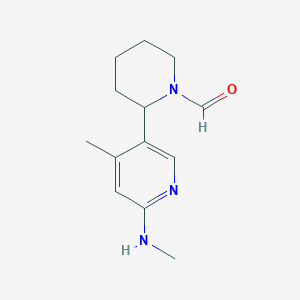
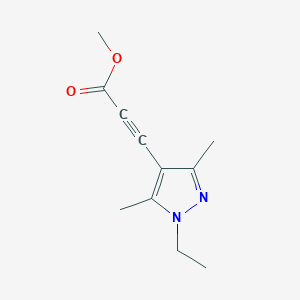
![5-Methyl-4,5,6,7-tetrahydrofuro[3,2-c]pyridine-2-carboxylic acid](/img/structure/B11805536.png)
